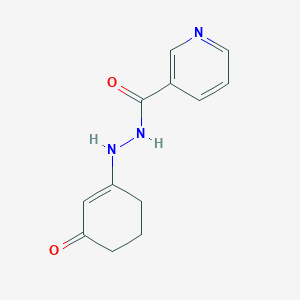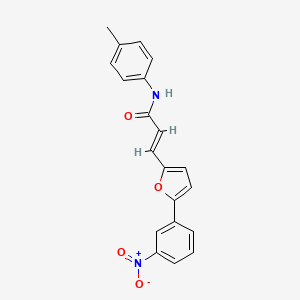
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide is an organic compound that features a complex structure with a furan ring, a nitrophenyl group, and an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The final step involves the formation of the acrylamide moiety via a condensation reaction with p-toluidine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods with adjustments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The furan ring and the acrylamide moiety can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted furan and acrylamide derivatives.
Aplicaciones Científicas De Investigación
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronic materials due to its conjugated structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenyl group can participate in electron transfer reactions, while the acrylamide moiety can form covalent bonds with biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-(4-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide
- 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(m-tolyl)acrylamide
- 3-(5-(3-Nitrophenyl)furan-2-yl)-N-(o-tolyl)acrylamide
Uniqueness
3-(5-(3-Nitrophenyl)furan-2-yl)-N-(p-tolyl)acrylamide is unique due to the specific positioning of the nitrophenyl group and the p-tolyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct pharmacological and material properties compared to its analogs.
Propiedades
IUPAC Name |
(E)-N-(4-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c1-14-5-7-16(8-6-14)21-20(23)12-10-18-9-11-19(26-18)15-3-2-4-17(13-15)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTUGIJDHKDTRZ-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853351-10-7 |
Source


|
| Record name | N-(4-METHYLPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-{[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-YL}PYRIDINE](/img/structure/B5743069.png)
![3-({[(4-Chlorophenyl)carbonyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B5743090.png)
![N-({[3-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5743097.png)
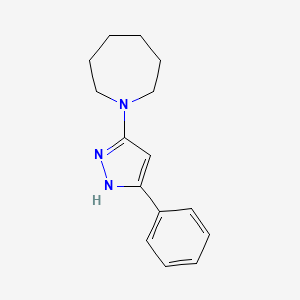
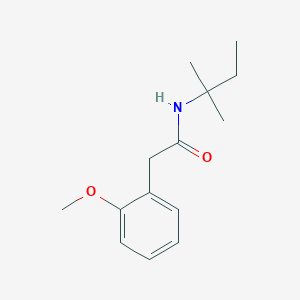
![N-[4-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5743117.png)
![3-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B5743120.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-phenylpiperazine](/img/structure/B5743127.png)
![4-[methyl(methylsulfonyl)amino]-N-(pyridin-3-yl)benzamide](/img/structure/B5743132.png)
![2-{[(2-METHOXY-5-NITROPHENYL)METHYL]SULFANYL}PYRIDINE](/img/structure/B5743137.png)
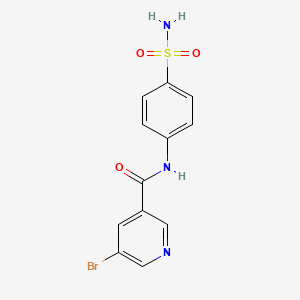
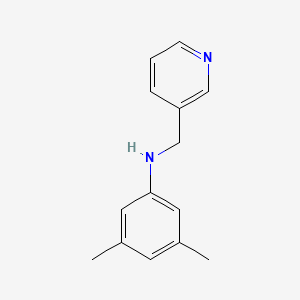
![2-methyl-6-{[4-(methylamino)-6-(methylthio)-1,3,5-triazin-2-yl]oxy}-3(2H)-pyridazinone](/img/structure/B5743161.png)
